molecular formula C13H11NO2 B12007547 (5-Amino-2-hydroxyphenyl)(phenyl)methanone

(5-Amino-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B12007547
M. Wt: 213.23 g/mol
InChI Key: JBESZWSJUKQSDM-UHFFFAOYSA-N
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Description

(5-Amino-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-hydroxyphenyl)(phenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and aniline.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxyacetophenone and aniline in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

    Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction time.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amides or sulfonamides, depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: (5-Amino-2-hydroxyphenyl)(phenyl)methanone can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Biology

    Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (5-Amino-2-hydroxyphenyl)(phenyl)methanone exerts its effects involves:

    Molecular Targets: It can interact with enzymes and receptors, altering their activity.

    Pathways: The compound may modulate biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2-hydroxyphenyl)(phenyl)methanone: Characterized by the presence of both amino and hydroxyl groups.

    (5-Chloro-2-hydroxyphenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of an amino group.

    (5-Methyl-2-hydroxyphenyl)(phenyl)methanone: Contains a methyl group instead of an amino group.

Uniqueness

    Functional Groups: The presence of both amino and hydroxyl groups in this compound provides unique reactivity and potential for diverse applications.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(5-amino-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H11NO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2

InChI Key

JBESZWSJUKQSDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)O

Origin of Product

United States

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